molecular formula C7H7BF3KO B6342758 Potassium phenoxy-methyltrifluoroborate CAS No. 1027642-30-3

Potassium phenoxy-methyltrifluoroborate

Cat. No.: B6342758
CAS No.: 1027642-30-3
M. Wt: 214.04 g/mol
InChI Key: OVYSNXCRBZPJIG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Potassium Phenoxy-methyltrifluoroborate is a stable boronic acid surrogate . The primary targets of this compound are the enzymes and proteins involved in the Suzuki-Miyaura cross-coupling reactions and other carbon-carbon (C-C) bond-forming reactions . These reactions are fundamental in organic chemistry and are crucial for the synthesis of many complex organic compounds.

Mode of Action

The compound interacts with its targets by acting as a versatile and stable boronic acid surrogate . It facilitates the formation of C-C bonds, which are essential in the construction of complex organic molecules. Importantly, this compound is compatible with a wide range of functional groups and is stable to many commonly used and harsh reaction conditions .

Biochemical Pathways

It’s known that the compound plays a significant role in the suzuki-miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis for the formation of C-C bonds.

Result of Action

The primary result of the action of this compound is the facilitation of C-C bond formation in Suzuki-Miyaura cross-coupling reactions and other similar reactions . This leads to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on the specific molecules synthesized.

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. The compound is noted to be stable under many commonly used and harsh reaction conditions . This suggests that it can maintain its efficacy in a variety of environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium phenoxy-methyltrifluoroborate can be synthesized through the reaction of phenoxymethylboronic acid with potassium fluoride and hydrofluoric acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization . The general reaction scheme is as follows:

C7H7BO2+KF+HFC7H7BF3K+H2O\text{C}_7\text{H}_7\text{BO}_2 + \text{KF} + \text{HF} \rightarrow \text{C}_7\text{H}_7\text{BF}_3\text{K} + \text{H}_2\text{O} C7​H7​BO2​+KF+HF→C7​H7​BF3​K+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of automated reactors and crystallizers to optimize the reaction and isolation steps .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Potassium phenoxy-methyltrifluoroborate is unique due to its phenoxy-methyl group, which provides distinct reactivity and stability compared to other organotrifluoroborates. For instance, potassium ethyltrifluoroborate and potassium vinyltrifluoroborate are more commonly used for forming simple alkyl and vinyl derivatives, respectively, while this compound is preferred for synthesizing more complex aromatic compounds .

Properties

IUPAC Name

potassium;trifluoro(phenoxymethyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYSNXCRBZPJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670217
Record name Potassium trifluoro(phenoxymethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027642-30-3
Record name Borate(1-), trifluoro(phenoxymethyl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027642-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(phenoxymethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium phenoxymethyltrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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